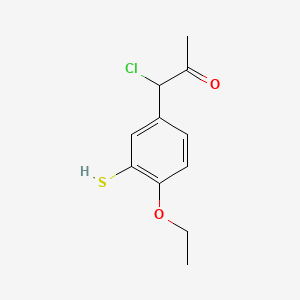
6-Fluoro-5-nitropicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-nitropicolinaldehyde is an organic compound with the molecular formula C6H3FN2O3 It is a derivative of picolinaldehyde, where the pyridine ring is substituted with a fluorine atom at the 6-position and a nitro group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-nitropicolinaldehyde typically involves the nitration of 6-fluoropicolinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-5-nitropicolinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 6-Fluoro-5-aminopicolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-Fluoro-5-nitropicolinic acid.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of novel compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-nitropicolinaldehyde depends on its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The aldehyde group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
5-Nitropicolinaldehyde: Lacks the fluorine substituent, resulting in different reactivity and properties.
6-Fluoropicolinaldehyde: Lacks the nitro group, affecting its chemical behavior and applications.
6-Fluoro-5-nitronicotinate: A related compound with a carboxylate group instead of an aldehyde group, used in different chemical contexts.
Uniqueness: 6-Fluoro-5-nitropicolinaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C6H3FN2O3 |
|---|---|
Molekulargewicht |
170.10 g/mol |
IUPAC-Name |
6-fluoro-5-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3FN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-3H |
InChI-Schlüssel |
JTCWWAFFBZHFRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1C=O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


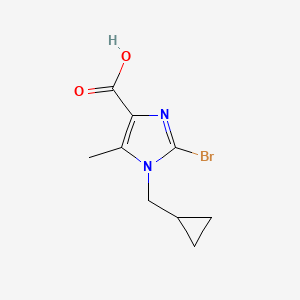
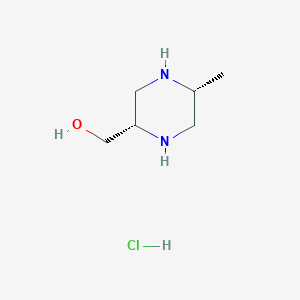

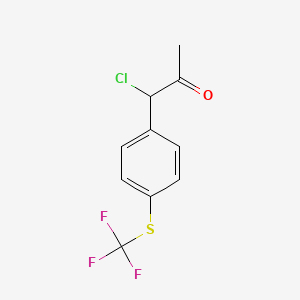
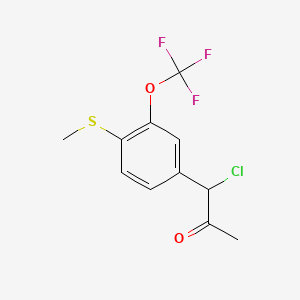


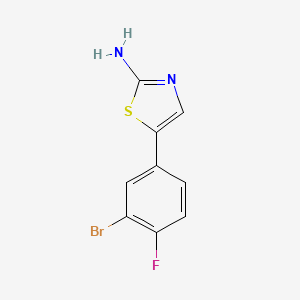
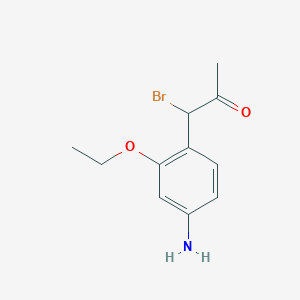
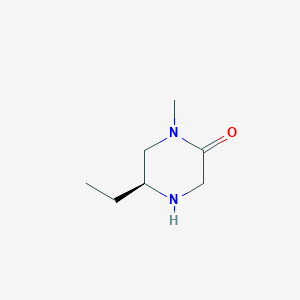
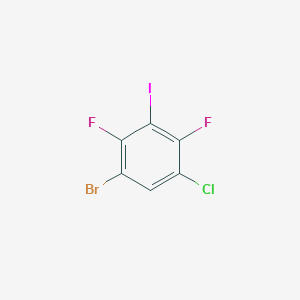

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
